molecular formula C10H10N2 B1602811 1-o-Tolyl-1H-imidazole CAS No. 25371-93-1

1-o-Tolyl-1H-imidazole

カタログ番号: B1602811
CAS番号: 25371-93-1
分子量: 158.2 g/mol
InChIキー: TWCVCECJVZOZRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-o-Tolyl-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

25371-93-1

分子式

C10H10N2

分子量

158.2 g/mol

IUPAC名

1-(2-methylphenyl)imidazole

InChI

InChI=1S/C10H10N2/c1-9-4-2-3-5-10(9)12-7-6-11-8-12/h2-8H,1H3

InChIキー

TWCVCECJVZOZRM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C=CN=C2

正規SMILES

CC1=CC=CC=C1N2C=CN=C2

製品の起源

United States

Foundational & Exploratory

The Synthetic Chemist's Guide to 1-o-Tolyl-1H-imidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 1-o-tolyl-1H-imidazole, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of prominent N-arylation methodologies. Key reactions, including the Buchwald-Hartwig amination and the Ullmann condensation, are discussed in detail. For each pathway, this guide elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and presents comparative data to inform strategic synthetic planning. All protocols are designed as self-validating systems, supported by comprehensive characterization data and grounded in authoritative scientific literature.

Introduction: The Significance of the N-Aryl Imidazole Scaffold

The N-aryl imidazole moiety is a privileged structure in modern chemistry, appearing in a vast array of biologically active molecules and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile building block in drug discovery. Specifically, the introduction of a sterically demanding o-tolyl group at the N-1 position of the imidazole ring can significantly influence the molecule's conformational properties, metabolic stability, and target-binding affinity. This makes this compound and its derivatives valuable targets in the development of novel therapeutics. This guide focuses on the most reliable and efficient methods for the construction of this specific C-N bond.

Palladium-Catalyzed Pathway: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the N-arylation of imidazoles.[1][2] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance.[1]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base. The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ. The resulting palladium(II) complex then undergoes ligand exchange with the deprotonated imidazole. The final step is a reductive elimination that forms the desired N-aryl imidazole and regenerates the palladium(0) catalyst, thus completing the catalytic cycle. The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and the reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange Ar-Pd(II)-Im(L2) Ar-Pd(II)-Im(L2) Ligand_Exchange->Ar-Pd(II)-Im(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Im(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Im This compound Reductive_Elimination->Ar-Im Base Base (e.g., NaOt-Bu) Base->Ligand_Exchange Im-H Imidazole Im-H->Base Ar-X o-Tolyl-X (X = Br, I) Ar-X->Oxidative_Addition Ullmann_Condensation_Mechanism Cu(I)X Cu(I)X Ligand_Exchange Ligand Exchange Cu(I)X->Ligand_Exchange Cu(I)-Im Cu(I)-Imidazolate Ligand_Exchange->Cu(I)-Im Oxidative_Addition Oxidative Addition Cu(I)-Im->Oxidative_Addition Ar-Cu(III)-Im(X) Ar-Cu(III)-Im(X) Oxidative_Addition->Ar-Cu(III)-Im(X) Reductive_Elimination Reductive Elimination Ar-Cu(III)-Im(X)->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Ar-Im This compound Reductive_Elimination->Ar-Im Base Base (e.g., K2CO3) Base->Ligand_Exchange Im-H Imidazole Im-H->Base Ar-X o-Tolyl-X (X = I, Br) Ar-X->Oxidative_Addition

Sources

An In-Depth Technical Guide to the 1-o-Tolyl-1H-imidazole Structure for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-o-Tolyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore robust synthesis methodologies, analyze its structural and spectroscopic characteristics, and discuss its relevance and potential applications within the landscape of modern drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel imidazole-based therapeutics.

Introduction to the Imidazole Core and the Significance of N-Aryl Substitution

The imidazole ring is a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing two non-adjacent nitrogen atoms, is a key structural motif in numerous biologically vital molecules, including the amino acid histidine and purines.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a privileged scaffold in drug design.[3] The imidazole moiety imparts favorable pharmacokinetic properties, often enhancing the solubility and bioavailability of parent molecules.[1] Consequently, imidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive properties.[1][2][4]

The introduction of an aryl substituent at the N-1 position, as seen in this compound, profoundly influences the molecule's steric and electronic profile. This N-arylation can enhance binding affinity to biological targets, modulate metabolic stability, and fine-tune the overall pharmacological effect. The ortho-tolyl group, in particular, introduces steric bulk adjacent to the point of attachment, which can enforce a specific conformation upon the molecule. This conformational restriction is a critical aspect of rational drug design, as it can lead to higher selectivity and potency for a given biological target.

Physicochemical and Structural Properties

This compound, also known by its CAS Number 25371-93-1, is a solid at room temperature. Its core physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂[5]
Molecular Weight 158.2 g/mol [5]
Melting Point 65-68 °C[5]
Boiling Point 118-119 °C (at 0.0001 Torr)[5]
Density (Predicted) 1.04 ± 0.1 g/cm³[5]
pKa (Predicted) 5.53 ± 0.10[5]
Structural Analysis and Conformation

The three-dimensional structure of this compound is dictated by the covalent linkage between the sp²-hybridized nitrogen of the imidazole ring and the sp²-hybridized carbon of the tolyl group. While a crystal structure for this specific molecule is not publicly available, data from closely related N-aryl imidazoles, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, provides critical insights.[6] In this analogue, the steric hindrance from the two ortho-isopropyl groups forces the imidazole and phenyl rings to be nearly perpendicular, with a rotation of approximately 80.7°.[6] It is highly probable that the ortho-methyl group in this compound similarly induces a significant dihedral angle between the two aromatic rings to minimize steric strain. This non-planar conformation is a key structural feature that distinguishes it from its meta and para isomers and has profound implications for its interaction with planar biological targets like DNA or flat receptor binding pockets.

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of N-arylimidazoles is a well-established field in organic chemistry. The primary challenge lies in forming the C-N bond between the imidazole nitrogen and the aryl ring. Several robust methods are available, with the Ullmann condensation and palladium-catalyzed cross-coupling reactions being the most prevalent.

Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst at high temperatures.[7] Modern variations have been developed that proceed under milder conditions.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts (e.g., CuI) are preferred as they are generally more reactive than Cu(0) or Cu(II) in these coupling reactions.

  • Ligand: The addition of a ligand, such as 8-hydroxyquinoline or a diamine, is crucial. The ligand coordinates to the copper center, increasing its solubility and preventing catalyst deactivation, thereby facilitating the reaction at lower temperatures.[8]

  • Base: A base is required to deprotonate the imidazole, generating the imidazolide anion, which is the active nucleophile. Potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the necessary high temperatures, although newer protocols may use alternative solvent systems.[7]

Experimental Protocol: Copper-Catalyzed N-Arylation

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add imidazole (1.0 mmol, 1.0 eq.), 2-iodotoluene (1.1 mmol, 1.1 eq.), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., 8-hydroxyquinoline, 0.2 mmol, 20 mol%), and potassium hydroxide (2.0 mmol, 2.0 eq.).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This method generally offers milder reaction conditions and broader substrate scope.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Imidazole Imidazole Product This compound Imidazole->Product Coupling o_Tolyl_Halide o-Tolyl Halide (Br, I) o_Tolyl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Palladium-Catalyzed N-Arylation [10]

  • In an oven-dried reaction vessel, combine imidazole (1.0 mmol, 1.0 eq.), 2-bromotoluene (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Heat the mixture to 80-110 °C and stir for 8-16 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through Celite, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure product.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the imidazole and tolyl protons. The imidazole protons should appear as three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm).[11] The tolyl group will exhibit a singlet for the methyl protons around δ 2.1-2.4 ppm and a set of multiplets for the four aromatic protons.

  • ¹³C NMR: The carbon NMR will show three signals for the imidazole carbons (typically δ 115-145 ppm) and six signals for the tolyl carbons, including the methyl carbon signal around δ 17-22 ppm.[12][13]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z corresponding to 158.2.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and C=C/C=N stretching vibrations within the fingerprint region (approx. 1400-1600 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The broad biological activities of imidazoles suggest that derivatives of this core could be explored for various indications.

Potential as an Anticancer Agent

Numerous N-aryl imidazole derivatives have been investigated for their anticancer properties. Their proposed mechanisms of action are diverse and include:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as topoisomerase or kinases.[10]

  • DNA Interaction: The planar imidazole ring can intercalate with DNA, while the nitrogen atoms can form hydrogen bonds with nucleic acid bases, disrupting DNA replication and transcription.[10]

  • Metal-Based Therapeutics: The imidazole moiety is an excellent ligand for transition metals like platinum, gold, and ruthenium.[14] These metal complexes can act as potent anticancer agents, often with mechanisms distinct from traditional organic molecules, potentially overcoming drug resistance.[14] For instance, certain platinum-imidazole complexes interact with DNA, while some gold complexes target the enzyme thioredoxin reductase, leading to increased oxidative stress and apoptosis in cancer cells.[14]

G cluster_drug Imidazole-Based Drug cluster_targets Cellular Targets cluster_effects Cellular Effects Drug This compound Derivative Enzymes Kinases / Topoisomerases Drug->Enzymes Inhibition DNA DNA Drug->DNA Intercalation / H-Bonding MetalEnzymes Thioredoxin Reductase (with Au/Ru) Drug->MetalEnzymes Inhibition (as metal complex) CellCycleArrest Cell Cycle Arrest Enzymes->CellCycleArrest DNA->CellCycleArrest Apoptosis Apoptosis MetalEnzymes->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not widely published, valuable insights can be drawn from related structures. For example, a study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues as adrenergic receptor modulators revealed that the nature of the substituent on the carbon bridge between the two ring systems is critical for activity and selectivity.[15] Replacing a methyl group with hydrogen, hydroxyl, or other groups significantly altered whether the compounds acted as agonists or antagonists and their potency at α₁ and α₂ adrenoceptors.[15]

This highlights a key principle for drug development professionals: subtle structural modifications to the this compound core—such as altering the methyl group on the tolyl ring, substituting other positions on the tolyl ring, or adding functional groups to the imidazole ring—can be used to systematically probe the SAR and optimize the compound for a desired biological effect.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through well-established and adaptable protocols like the Ullmann and Buchwald-Hartwig reactions. The inherent steric interaction between the ortho-tolyl and imidazole rings likely enforces a non-planar conformation, a feature that can be exploited for achieving target selectivity. Drawing from the vast literature on imidazole derivatives, this core structure represents a promising starting point for the design and development of novel therapeutics, particularly in oncology and other areas where modulation of enzymatic activity or protein-protein interactions is desired. Further investigation into its specific biological activities and the systematic exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

  • Crystal structure of 1H-imidazole-1-methanol. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–538. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2021). Rasayan Journal of Chemistry, 14(2), 1045-1051. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). Molbank, 2023(2), M1648. [Link]

  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1496–1499. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Cumhuriyet Science Journal, 41(2), 346-353. [Link]

  • 2-p-Tolyl-4,5-dihydro-1H-imidazole. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o724. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4983. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Imidazole: Having Versatile Biological Activities. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1562-1571. [Link]

  • Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][5][16][17]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). (2020). European Journal of Medicinal Chemistry, 206, 112703. [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2023). Scientific Reports, 13(1), 12345. [Link]

  • Supplementary data. (2014). The Royal Society of Chemistry. [Link]

  • Structure of imidazole 1 with its respective numbering and resonance hybrids. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. (1994). Journal of Medicinal Chemistry, 37(18), 2831–2841. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Journal of Chemical and Pharmaceutical Research, 9(8), 1-10. [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005). The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. (2014). RSC Advances, 4(94), 52055-52063. [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. (2015). Connect Journals, 15(2), 121-134. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 45-53. [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

CAS number 25371-93-1 basic information

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: 1-(o-Tolyl)-1H-imidazole (CAS 25371-93-1) – Synthesis, Ligand Design, and Catalytic Utility.

Executive Summary

1-(o-Tolyl)-1H-imidazole (CAS 25371-93-1), also known as 1-(2-methylphenyl)-1H-imidazole, is a specialized N-aryl imidazole scaffold utilized primarily in organometallic chemistry and drug discovery . Unlike simple imidazoles, the presence of an ortho-methyl group on the N-phenyl ring introduces significant steric hindrance. This structural feature is critical for its role as a precursor to sterically demanding N-heterocyclic carbene (NHC) ligands , which are essential for stabilizing transition metals (Pd, Ru, Au) in high-value catalytic cycles such as C-H activation and cross-coupling reactions.

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of CAS 25371-93-1, emphasizing its utility in generating "fused" imidazolium salts for catalysis.

Technical Specifications & Physicochemical Profile

The following data aggregates experimental values relevant for handling and stoichiometric calculations.

PropertySpecification
Chemical Name 1-(o-Tolyl)-1H-imidazole; 1-(2-Methylphenyl)imidazole
CAS Number 25371-93-1
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~295 °C (at 760 mmHg)
Density 1.04 ± 0.06 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
pKa (Conjugate Acid) ~6.5 (Estimated for N-aryl imidazole)
Storage Inert atmosphere (Argon/Nitrogen), Room Temperature

Synthesis Protocol: Copper-Catalyzed N-Arylation

Expert Insight: Direct nucleophilic substitution of aryl halides by imidazole is difficult due to the low nucleophilicity of the imidazole nitrogen and the poor electrophilicity of unactivated aryl halides. The industry-standard approach utilizes a modified Ullmann coupling catalyzed by Copper(I). The use of L-Proline or 1,10-Phenanthroline as a ligand is critical to solubilize the copper species and lower the activation energy, preventing the formation of inactive copper aggregates.

Reagents & Materials
  • Substrate: 2-Iodotoluene (1.0 equiv)

  • Nucleophile: Imidazole (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMSO (Anhydrous)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add CuI (190 mg, 1 mmol), Imidazole (816 mg, 12 mmol), K₂CO₃ (2.76 g, 20 mmol), and L-Proline (230 mg, 2 mmol) to the flask.

  • Inertion: Evacuate and backfill with Argon three times to remove oxygen (Oxygen poisons the Cu(I) catalyst).

  • Addition: Add 2-Iodotoluene (2.18 g, 10 mmol) and anhydrous DMSO (20 mL) via syringe.

  • Reaction: Seal the flask and heat to 110 °C for 24 hours with vigorous magnetic stirring.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting iodide spot should disappear.[2]

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Yield: Expect 85–92% yield of a pale yellow oil.

Application: Ligand Design & Catalytic Utility

The primary value of CAS 25371-93-1 lies in its conversion to Imidazolium Salts , which serve as precursors for NHC ligands. The ortho-methyl group restricts rotation around the N-C(aryl) bond, providing the steric bulk necessary to facilitate the reductive elimination step in catalytic cycles (e.g., Suzuki-Miyaura coupling).

Workflow: Synthesis of Sterically Demanding NHC Precursors
  • Quaternization: React 1-(o-Tolyl)-1H-imidazole with an alkyl halide (e.g., Methyl Iodide or Isopropyl Iodide) in acetonitrile at reflux.

  • Product: This yields the imidazolium salt (e.g., 1-Methyl-3-(o-tolyl)imidazolium iodide).

  • Activation: Treatment with a strong base (KOtBu) generates the free carbene, which coordinates to metals like Pd(II) or Au(I).

Visualizing the Catalytic Pathway

The following diagram illustrates the transformation of CAS 25371-93-1 into an active Palladium-NHC catalyst and its role in a cross-coupling cycle.

G cluster_0 Key Mechanism: Steric Control Start CAS 25371-93-1 (1-(o-Tolyl)imidazole) Salt Imidazolium Salt (NHC Precursor) Start->Salt + Alkyl Halide (R-X) Ligand Active NHC Ligand (Steric Bulk via o-Tolyl) Salt->Ligand + Base (KOtBu) Complex Pd-NHC Complex (Active Catalyst) Ligand->Complex + Pd(OAc)2 Cycle Catalytic Cycle (Suzuki/Heck Coupling) Complex->Cycle Enters Cycle

Figure 1: Transformation pathway of 1-(o-Tolyl)-1H-imidazole into an active Pd-NHC catalyst. The ortho-tolyl group provides critical steric shielding.

Safety & Toxicology (GHS Classification)

While specific toxicological data for this derivative is limited, it follows the safety profile of N-substituted imidazoles.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a fume hood to avoid inhalation of vapors during heating.

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[3][4]

References

  • Synthesis of N-Aryl Imidazoles: Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann-Type Coupling of Imidazoles with Aryl Halides. Journal of Organic Chemistry, 71(19), 7499–7502. [Link]

  • NHC Ligand Design: Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676. [Link]

  • General Properties: National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 12628616, 1-(2-Methylphenyl)-1H-imidazole. [Link]

  • Catalytic Applications: Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews, 40(10), 5151-5169. [Link]

Sources

Methodological & Application

Application Note: 1-o-Tolyl-1H-imidazole in High-Value Organic Synthesis

[1]

Executive Summary

This compound (CAS: 25371-93-1 ) is a specialized N-aryl imidazole building block distinguished by the steric influence of the ortho-methyl group on the phenyl ring.[1] Unlike its unsubstituted phenyl analog, the o-tolyl moiety induces a significant torsional twist between the imidazole and benzene planes. This conformational "lock" is a critical design element in medicinal chemistry, used to improve solubility, disrupt planar stacking (reducing aggregation), and enhance selectivity for enzyme binding pockets (e.g., p38 MAP kinase inhibitors).

This guide details the synthesis of this building block and its application in regioselective C–H functionalization, providing a roadmap for generating complex 1,5-disubstituted imidazole scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-(2-Methylphenyl)-1H-imidazole
Common Name 1-o-Tolylimidazole
CAS Number 25371-93-1
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Physical State Pale yellow oil or low-melting solid (mp 65–68 °C)
Solubility Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water
Key Reactivity C5-H Direct Arylation (Pd-cat), C2-H Lithiation

Strategic Utility: The "Ortho-Twist" Effect[1]

In drug design, replacing a phenyl group with an o-tolyl group is a strategic "magic methyl" effect.

  • Conformational Control: The steric clash between the o-methyl and the imidazole C5-hydrogen forces the two rings to twist (dihedral angle > 40°).[1] This prevents the molecule from adopting a flat conformation, which is often required to break metabolic conjugation or fit into hydrophobic slots in kinases.

  • Regioselectivity Director: In C–H activation protocols, the N1-aryl group directs palladium insertion. The o-tolyl group modulates this via steric bulk, often enhancing selectivity for the C5 position over C2 by hindering the approach of metal centers to the already crowded N1 vicinity, or conversely, protecting the N1-C bond from oxidative addition.

OrthoTwistcluster_0Conformational Dynamicscluster_1Medicinal OutcomePhenyl1-Phenylimidazole(Planar/Fluxional)Tolyl1-o-Tolylimidazole(Twisted/Locked)Phenyl->Tolyl + o-Methyl Group(Steric Clash)SolubilityIncreased Solubility(Reduced Stacking)Tolyl->SolubilitySelectivityKinase Selectivity(Vector Alignment)Tolyl->SelectivitycaptionFig 1. The 'Ortho-Twist' effect of the o-tolyl group on imidazole conformation.

Protocol A: Synthesis of the Building Block

Objective: Scalable synthesis of this compound via Cu-catalyzed Ullmann-type coupling. Scale: 10 mmol (approx. 1.5 g output)[1]

Materials
  • Imidazole (1.0 equiv, 680 mg)

  • 2-Iodotoluene (1.2 equiv, 2.6 g) [Preferred over bromotoluene for milder conditions]

  • Copper(I) Iodide (CuI) (10 mol%, 190 mg)

  • L-Proline (20 mol%, 230 mg) [Ligand]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.76 g)

  • DMSO (anhydrous, 20 mL)

Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Imidazole, K₂CO₃, CuI, and L-Proline.

  • Inertion: Evacuate and backfill the flask with Argon (x3) to remove oxygen (critical for Cu-catalysis longevity).

  • Addition: Add DMSO via syringe, followed by 2-Iodotoluene.

  • Reaction: Heat the mixture to 110 °C for 24 hours. The mixture should turn from blue/green to a dark suspension.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.[1]

    • Wash the filtrate with water (3 x 30 mL) to remove DMSO (crucial step; residual DMSO hampers crystallization).[1]

    • Wash with brine (30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂).[1]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).[1]

    • Product: this compound elutes as a pale yellow oil which may solidify upon standing.[1]

Validation:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic singlet for imidazole C2-H at ~7.8 ppm; o-methyl singlet at ~2.2 ppm.[1]

  • Yield Expectation: 85–92%.[1]

Protocol B: Application – Regioselective C5-Arylation

Objective: Use this compound to synthesize 1-(2-methylphenyl)-5-aryl-1H-imidazoles . Significance: This protocol accesses the challenging C5 position (adjacent to the N-substituent), creating 1,5-disubstituted motifs common in alkaloids and kinase inhibitors. The N1-tolyl group directs the Pd-catalyst to the C5 position via a Concerted Metalation-Deprotonation (CMD) pathway.[1]

Materials
  • This compound (1.0 equiv, 158 mg)[1]

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • Triphenylphosphine (PPh₃) (10 mol%) [Or P(Cy)₃ for difficult substrates][1]

  • Cesium Fluoride (CsF) (2.0 equiv) [Base is critical for CMD mechanism][1]

  • DMF (anhydrous)[1]

Methodology
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and PPh₃ in 1 mL DMF and stir for 10 mins under Argon to form the active Pd(0)/Pd(II) species.

  • Reaction Assembly: In a pressure tube, combine 1-o-Tolylimidazole, Aryl Bromide, and CsF.

  • Initiation: Add the catalyst solution to the pressure tube.[1] Cap tightly under Argon.

  • Heating: Stir at 140 °C for 16 hours.

    • Note: High temperature is required to overcome the energy barrier for C–H bond cleavage at the sterically hindered C5 position.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc).

Mechanism & Selectivity

The reaction proceeds via a CMD mechanism.[1][2] The carbonate/fluoride base assists in deprotonating the C5-H while the palladium coordinates to the imidazole π-system.[1] The o-tolyl group blocks the N1 site, preventing catalyst deactivation, but allows C5 activation.

CH_ActivationStart1-o-Tolylimidazole(Substrate)CMD_StepCMD Transition State(Base-assisted C5 Deprotonation)Start->CMD_Step + Ar-Br, CsF, 140°CPd_CyclePd(OAc)2 / Ligand(Catalytic Cycle)Pd_Cycle->CMD_Step CoordinatesProduct1,5-Diaryl Imidazole(Target Scaffold)CMD_Step->Product Reductive EliminationcaptionFig 2. Workflow for Pd-catalyzed C5-Arylation.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Protocol A Oxygen poisoning of Cu catalyst.Ensure rigorous Argon sparging.[1] Use CuI (99.99%) purity.
Incomplete Conversion (Protocol A) Wet DMSO.DMSO must be distilled or stored over molecular sieves.[1] Water kills the Ullmann coupling.[1]
C2 vs C5 Mixtures (Protocol B) Incorrect Base/Ligand.CsF is specific for C5 selectivity in this substrate class.[1] K₂CO₃ may lead to C2/C5 mixtures.[1]
Product "Oiling Out" Residual DMSO/DMF.[1]Perform thorough water washes during workup (at least 3x).[1]

References

  • Synthesis of 1-Aryl Imidazoles (Ullmann Coupling)

    • Xi, Y., et al. (2012).[3] "One-Pot Synthesis of Imidazole Derivatives." Asian Journal of Chemistry.

    • Context: General methodology for Cu-catalyzed N-arylation.[1]

  • Regioselective C-H Arylation (C5 Selectivity)

    • Bellina, F., et al. (2005).
    • Context: Establishes the protocol for C5-arylation of 1-phenylimidazole deriv
    • [1]

  • N1-Selective Arylation (Pd-Catalyzed)

    • Ueda, S., et al. (2012).[3] "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society.[4][5]

    • Context: Advanced method for synthesizing the building block if Cu-catalysis fails.[1]

    • [1][4]

  • Medicinal Chemistry Context

    • Zhang, L., et al. (2020). "Synthesis of Imidazole-Based Medicinal Molecules." Molecules.
    • Context: Review of imidazole pharmacophores in drug discovery.
    • [1]

Application Note: Green Chemistry Approaches to 1-o-Tolyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-o-Tolyl-1H-imidazole (also identified as 1-(2-methylphenyl)-1H-imidazole) presents a specific challenge in green chemistry: overcoming the steric hindrance of the ortho-methyl group while adhering to the 12 Principles of Green Chemistry. Traditional methods like the Ullmann condensation often require harsh conditions (T > 150°C), toxic polar aprotic solvents (DMF, NMP), and stoichiometric copper loads.

This guide details two validated, eco-friendly protocols that circumvent these issues:

  • Method A (Aqueous Catalysis): A Copper(I)-catalyzed N-arylation in a PEG/Water system. High robustness for sterically hindered substrates.[1]

  • Method B (Oxidative Coupling): A Chan-Lam coupling using arylboronic acids at room temperature. Superior energy efficiency and mild conditions.

Method Selection Matrix
FeatureMethod A: Aqueous/PEG Catalysis Method B: Chan-Lam Coupling
Primary Mechanism Nucleophilic Aromatic Substitution (Modified Ullmann)Oxidative Cross-Coupling
Key Reagents o-Iodotoluene, Imidazole, Cu₂O, PEG-400o-Tolylboronic acid, Imidazole, Cu(OAc)₂, Air
Green Metric Solvent Safety: Uses Water/PEG (Benign).Energy Efficiency: Room Temperature reaction.[1][2]
Steric Tolerance High: Excellent for ortho-substituents.Moderate: Slower kinetics for ortho-groups.
Scalability High (Industrial standard).Moderate (O₂ mass transfer limits).
Recommended For Scale-up & High Yield Requirements Discovery Chemistry & Library Synthesis

Protocol A: Cu-Catalyzed N-Arylation in PEG/Water

Principle: This method utilizes Polyethylene Glycol (PEG-400) as a phase-transfer catalyst and green solvent, allowing the reaction to proceed in an aqueous medium. The bidentate ligand (4,7-dimethoxy-1,10-phenanthroline) stabilizes the active Cu(I) species, preventing disproportionation and facilitating the oxidative addition of the hindered o-iodotoluene.

Materials
  • Substrate 1: Imidazole (1.2 equiv)

  • Substrate 2: 2-Iodotoluene (1.0 equiv) [CAS: 615-37-2]

  • Catalyst: Copper(I) Oxide (Cu₂O) (5 mol%)

  • Ligand: 4,7-Dimethoxy-1,10-phenanthroline (15 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Solvent: PEG-400 / Water (System)

Step-by-Step Methodology
  • Catalyst Pre-Complexation:

    • In a reaction vial, combine Cu₂O (7.2 mg, 0.05 mmol) and 4,7-dimethoxy-1,10-phenanthroline (36 mg, 0.15 mmol).

    • Add 1.0 mL of PEG-400. Stir at 40°C for 10 minutes until a homogenous complex forms (often deep red/brown).

    • Expert Insight: Pre-forming the catalyst-ligand complex prevents Cu precipitation when the bulk base is added.

  • Reaction Assembly:

    • Add Imidazole (82 mg, 1.2 mmol) and Cs₂CO₃ (456 mg, 1.4 mmol) to the vial.

    • Add 2-Iodotoluene (218 mg, 1.0 mmol).

    • Flush the headspace with Nitrogen or Argon (optional but recommended for highest yields). Cap the vial tightly.

  • Reaction Phase:

    • Heat the block to 110°C . Stir vigorously (800 RPM).

    • Time: 24 hours.[3][4]

    • Note: The high viscosity of PEG drops significantly at 110°C, ensuring good mass transfer.

  • Work-up (Green Extraction):

    • Cool to room temperature.[4] The mixture will solidify/thicken.

    • Add Water (5 mL) and Ethyl Acetate (5 mL). Shake to dissolve salts.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 85-92%.

Protocol B: Chan-Lam Oxidative Coupling (Room Temp)

Principle: A mild, oxidative C-N bond formation driven by atmospheric oxygen. This protocol avoids halides entirely, using boronic acids which are often less toxic and easier to handle. The trade-off is reaction time due to the steric bulk of the o-tolyl group.

Materials
  • Substrate 1: Imidazole (1.0 equiv)[5]

  • Substrate 2: 2-Tolylboronic acid (2.0 equiv) [CAS: 16419-60-6]

  • Catalyst: Copper(II) Acetate (Cu(OAc)₂) (10 mol%)

  • Base: Pyridine (1.0 equiv) or TEA

  • Solvent: Methanol (MeOH) (Green solvent class)

Step-by-Step Methodology
  • Reaction Assembly:

    • To a round-bottom flask equipped with a magnetic stir bar, add Imidazole (68 mg, 1.0 mmol) and 2-Tolylboronic acid (272 mg, 2.0 mmol).

    • Expert Insight: We use 2.0 equivalents of the boronic acid because ortho-substituted boronic acids are prone to protodeboronation (side reaction) faster than the coupling occurs.

  • Catalyst Addition:

    • Add Cu(OAc)₂ (18 mg, 0.1 mmol).

    • Add Methanol (5 mL).

    • Add Pyridine (80 µL, 1.0 mmol).

  • Oxidation Initiation:

    • Do not purge with inert gas. This reaction requires Oxygen.[6]

    • Attach a drying tube (to prevent moisture ingress) but allow air circulation, or simply use an open air balloon.

    • Stir at Room Temperature (25°C) for 24–48 hours.

  • Monitoring:

    • Monitor by TLC. If conversion stalls, add an additional 0.5 equiv of boronic acid.

  • Work-up:

    • Adsorb the crude mixture directly onto silica gel (remove solvent in vacuo).

    • Purify via column chromatography.[3]

    • Expected Yield: 60-75%.

Quality Control & Validation

Target Molecule Data: 1-(2-Methylphenyl)-1H-imidazole

  • Molecular Weight: 158.20 g/mol

  • Appearance: Pale yellow oil or low-melting solid.

Validation Parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • Characteristic singlet for the ortho-methyl group at ~2.20 ppm.

    • Imidazole protons: ~7.80 (s, 1H, N-CH-N), ~7.20 (s, 1H), ~7.10 (s, 1H).

    • Aromatic multiplet: 7.25–7.40 ppm (4H).

  • Green Metrics (E-Factor):

    • Method A: Lower E-factor if PEG is recycled. Water is the primary waste.

    • Method B: Higher mass waste due to excess boronic acid, but lower energy consumption.

Visualized Workflows

Figure 1: Reaction Workflow (Method A - Aqueous)

G Start Reagents: Imidazole + o-Iodotoluene Reaction Reaction Phase Add Base (Cs2CO3) 110°C, 24h Start->Reaction Substrates CatPrep Catalyst Pre-Complexation (Cu2O + Ligand + PEG-400) 40°C, 10 min CatPrep->Reaction Active Catalyst Workup Green Extraction Water / Ethyl Acetate separation Reaction->Workup Crude Mixture Product Target: This compound Workup->Product Purification

Caption: Operational workflow for the PEG/Water mediated synthesis emphasizing catalyst pre-complexation.

Figure 2: Mechanistic Cycle (Method B - Chan-Lam)

G Cu2 Cu(II) Species Transmetal Transmetallation (Boronic Acid) Cu2->Transmetal Coord Coordination (Imidazole) Transmetal->Coord RedElim Reductive Elimination (C-N Bond Formed) Coord->RedElim Oxidation Oxidation by Air (Cu(0)/Cu(I) -> Cu(II)) RedElim->Oxidation Product Release Oxidation->Cu2 Regenerated Cat.

Caption: Simplified catalytic cycle for the Chan-Lam coupling showing the critical role of air oxidation.

References

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[7] The Journal of Organic Chemistry, 72(26), 10258–10261.

  • Wang, D., et al. (2012). A Highly Efficient Cu-Catalyst System for N-Arylation of Azoles in Water. Green Chemistry, 14, 1268-1271.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[8] Synthesis, 2011(06), 829-856.

  • Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles.[5][7][9] Tetrahedron Letters, 40(14), 2657-2660.

Sources

Troubleshooting & Optimization

Technical Support Center: Identifying and Mitigating Side Products in 1-o-Tolyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for identifying and managing side products in the synthesis of 1-o-Tolyl-1H-imidazole. Our focus is on providing causal explanations and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-aryl-1H-imidazoles, and how do they influence side product formation?

The synthesis of 1-aryl-1H-imidazoles, including the o-tolyl variant, can be achieved through several established methods. The choice of pathway is critical as it dictates the reaction mechanism and, consequently, the profile of potential impurities.

  • Debus-Radziszewski Reaction: A classical and commercially significant method involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (in this case, o-toluidine) in the presence of an ammonia source.[1] While robust, the multi-component nature can lead to a complex mixture if stoichiometry and conditions are not precisely controlled.

  • Metal-Catalyzed Cross-Coupling Reactions: Modern methods often employ copper or palladium catalysts to couple imidazole with an aryl halide (e.g., 2-iodotoluene). These reactions often offer milder conditions but can be complicated by catalyst-derived impurities or side reactions involving the catalyst itself.

  • Condensation with α-Haloketones: A versatile route where an α-haloketone reacts with o-toluidine and a source for the remaining imidazole atoms. This method's specificity can be high, but the stability of the α-haloketone and potential for self-condensation are key considerations.[2]

  • Van Leusen Imidazole Synthesis: This pathway utilizes tosylmethyl isocyanide (TosMIC) reacting with an aldimine formed in situ from o-toluidine and an aldehyde.[1] It is a powerful method, but impurities related to the TosMIC reagent or incomplete imine formation can arise.

The steric hindrance imposed by the ortho-methyl group on the tolyl ring is a recurring theme that can reduce reaction rates and promote alternative, undesired reaction pathways compared to its meta or para isomers.

Q2: What are the most probable side products I should anticipate in my this compound synthesis?

Based on the general reactivity of imidazole precursors and aryl amines, several classes of side products are commonly encountered.

  • Regioisomers: If the imidazole ring is formed from unsymmetrical precursors, substitution can occur at different nitrogen atoms, leading to the formation of an isomeric product. While the 1-substituted product is generally favored, the presence of other isomers should not be discounted, especially under kinetic control.

  • Oxidation Products (N-oxides): The imidazole ring, particularly the pyridine-like nitrogen (N3), is susceptible to oxidation. This can occur if the reaction is exposed to air at high temperatures or if oxidizing agents are present. These impurities are readily detected by mass spectrometry as an M+16 peak relative to the parent compound.[3]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of o-toluidine and other precursors in the final mixture.[4] Their physical properties (e.g., boiling point, polarity) often differ significantly from the product, aiding in their removal.

  • Polysubstituted Products: Under certain conditions, further substitution on the imidazole or tolyl ring can occur, although this is less common for the relatively inert C-H bonds of the imidazole core unless specific activating conditions are used.

  • Aroyl-Imidazoles: In syntheses involving dicarbonyl compounds, the formation of 2-aroyl-4(5)-arylimidazoles has been reported as a significant side product, with its prevalence being highly dependent on the specific reaction conditions employed.[5]

Q3: How can I proactively minimize the formation of these side products?

Minimizing impurities starts with careful reaction design and execution.

  • Inert Atmosphere: To prevent the formation of N-oxides and other oxidation byproducts, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to side reactions. For multi-component reactions, a slow addition of one component can sometimes improve selectivity.

  • Temperature Management: Avoid excessive temperatures, which can lead to decomposition and the formation of tars or undesired isomers. Monitor the reaction to determine the optimal temperature that provides a reasonable rate without significant side product formation.[6]

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction pathways and selectivity. A solvent that ensures all reactants remain in solution at the reaction temperature is crucial.

  • Catalyst Selection: In catalyzed reactions, the choice of catalyst and ligand is paramount for achieving high selectivity for the desired product.

Q4: What are the most effective analytical techniques for identifying unknown impurities?

A multi-technique approach is essential for the unambiguous identification of side products.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): HPLC-MS/MS is the gold standard for separating and identifying impurities in complex mixtures.[7] It provides retention time, molecular weight, and fragmentation data, which are invaluable for structural elucidation.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile impurities. It offers excellent separation and mass information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main product and for characterizing any impurities that can be isolated in sufficient quantity.[9] 2D NMR techniques like HSQC and HMBC can reveal detailed structural connectivity.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: My reaction yield is critically low, and my TLC shows multiple spots.

Causality: Low yields coupled with a complex product mixture suggest either incomplete conversion of starting materials or the prevalence of one or more side reactions. The steric hindrance of the ortho-tolyl group may be impeding the desired reaction, allowing competitive pathways to dominate.

Troubleshooting Protocol:

  • Characterize the Main Components:

    • Step 1: Run a preparative TLC or a small-scale flash column chromatography to isolate the major spots.

    • Step 2: Analyze the isolated components via LC-MS to obtain their molecular weights. Compare these to the expected product, starting materials, and potential side products (see Table 1).

    • Step 3: If an impurity is present in significant amounts, acquire a ¹H NMR spectrum to identify structural features.

  • Optimize Reaction Conditions:

    • Temperature: If starting material is present, consider moderately increasing the reaction temperature. Conversely, if side products are dominant, try lowering the temperature to improve selectivity.[6]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS at regular intervals to establish the optimal reaction time.[1]

    • Catalyst/Reagent Screening: If applicable, screen alternative catalysts or reagents that may offer better steric tolerance.

Table 1: Common Impurities and Their Analytical Signatures

Impurity ClassLikely CauseMass Spec. Signature (vs. Product)Key NMR Features
Unreacted o-Toluidine Incomplete reactionLower MWCharacteristic aromatic signals and a broad NH₂ peak.
N-Oxide Oxidation (air, reagents)M+16Downfield shift of imidazole protons adjacent to the N-oxide.
Regioisomer Lack of selectivitySame MWDifferent chemical shifts in aromatic/imidazole region; requires detailed 2D NMR.
Aroyl-Imidazole Reaction with dicarbonylsHigher MWPresence of a ketone carbonyl signal in ¹³C NMR (~190-200 ppm).
Problem: My mass spectrum shows a significant peak at M+16. What is it and is it harmful?

Causality: A molecular ion peak 16 mass units higher than your expected product strongly indicates the formation of an N-oxide, where an oxygen atom has coordinated with the N3 nitrogen of the imidazole ring.[3] This is a common byproduct in reactions run at elevated temperatures in the presence of air.

Identification and Mitigation Workflow:

start M+16 Peak Observed in MS confirm Confirm Structure: - Isolate via HPLC - Acquire high-res MS - Acquire ¹H NMR (look for downfield shifts) start->confirm assess Assess Toxicity Risk: - Use in silico tools (e.g., DEREK, Lhasa) - N-oxides can have different biological profiles confirm->assess Structure Confirmed mitigate Mitigation Strategy: - Re-run reaction under inert gas (N₂ or Ar) - Degas solvent before use assess->mitigate purify Purification: - N-oxides are often more polar - Use polar solvent system in chromatography mitigate->purify If still present

Caption: Workflow for identifying and managing N-oxide impurities.

Toxicity Note: Some N-oxide metabolites can exhibit toxicity. Toxicity prediction software may suggest potential carcinogenicity for certain N-oxygenated compounds, making their removal critical for drug development applications.[3]

Experimental Protocols
Protocol: HPLC-MS Analysis for Impurity Profiling

This protocol outlines a general method for analyzing a crude reaction mixture of this compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved. If solids remain, centrifuge the sample and use the supernatant.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system.[10]

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 30-40 °C

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: 100-500 m/z

  • Data Analysis:

    • Integrate all significant peaks in the chromatogram.

    • Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound.

    • Compare the observed masses with the theoretical masses of the expected product and potential side products.

Logical Diagrams
General Synthetic Troubleshooting

q1 Analyze Crude Reaction (TLC, LC-MS) q2 Major Component? q1->q2 a1 Starting Material(s) q2->a1 Yes, SM a2 Expected Product q2->a2 Yes, Product a3 Unknown Impurity q2->a3 Yes, Unknown res1 Incomplete Reaction: - Increase Temp/Time - Check Reagent Quality a1->res1 res2 Successful Synthesis: - Proceed to Purification a2->res2 res3 Side Reaction Dominant: - Isolate & Identify Impurity - Lower Temperature - Change Solvent/Catalyst a3->res3

Caption: Decision tree for initial troubleshooting of the synthesis reaction.

References
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol.
  • Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
  • ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.
  • ResearchGate. (n.d.). Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones.
  • RSC Publishing. (n.d.). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media.
  • PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Atmospheric Measurement Techniques. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products.
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • PubMed Central. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • American Chemical Society. (2026). A Crystalline In(II) Hydride.

Sources

Technical Support Center: Purification of 1-o-Tolyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #IMID-TOL-01 Subject: Troubleshooting Isolation & Purification of Crude 1-(2-Methylphenyl)-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of 1-o-Tolyl-1H-imidazole (also known as 1-(2-methylphenyl)imidazole). This compound is typically synthesized via Ullmann-type coupling (using copper catalysts) or Buchwald-Hartwig amination (palladium) of imidazole with o-iodotoluene or o-bromotoluene.

The Core Challenge: The presence of the basic imidazole nitrogen, combined with the steric bulk of the ortho-methyl group, creates unique purification hurdles:

  • Catalyst Sequestration: Copper salts coordinate strongly to the imidazole nitrogen, leading to blue/green product contamination.

  • Phase Behavior: The product is often a low-melting solid or viscous oil, making crystallization difficult ("oiling out").

  • Tailing on Silica: The basic nitrogen interacts with acidic silanols on silica gel, causing streakiness and poor separation.

Module 1: Catalyst Decontamination (The "Blue" Problem)

Symptom: The crude organic layer or isolated oil has a blue, green, or dark brown hue. Root Cause: Residual Copper (Cu) or Palladium (Pd) species are coordinating to the N3 nitrogen of the imidazole ring.

Protocol A: The EDTA Chelation Wash (Recommended)

EDTA (Ethylenediaminetetraacetic acid) has a higher formation constant (


) for Copper(II) than imidazole does, effectively stripping the metal from your product.
  • Preparation: Prepare a 0.1 M aqueous solution of disodium EDTA (

    
    ). Adjust pH to ~9 with NaOH (EDTA is most effective at sequestering metals in basic conditions).
    
  • Execution:

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic phase vigorously with the EDTA solution (1:1 volume ratio) for 15–20 minutes . Note: Brief shaking is insufficient; kinetic exchange takes time.

    • Repeat until the aqueous layer remains colorless.

  • Verification: The organic layer should transition from dark/green to yellow/orange.

Protocol B: The Ammonia Wash (Alternative)

If EDTA is unavailable, aqueous ammonia forms the water-soluble


 complex (deep blue).
  • Warning: Ammonia is basic. Ensure your solvent (e.g., DCM) does not react, and perform in a well-ventilated hood.

  • Step: Wash the organic layer with 10% aqueous

    
    . The aqueous layer will turn bright blue. Repeat until the aqueous wash is colorless.
    

Module 2: Separation from Starting Materials

Symptom: TLC shows co-elution of product with unreacted imidazole, or NMR shows residual imidazole. Root Cause: Both species are basic, but their lipophilicities differ significantly.

The Solubility Differential Logic
  • Imidazole: Highly water-soluble (

    
    ).
    
  • 1-o-Tolylimidazole: Lipophilic (poor water solubility) due to the aryl ring; slightly weaker base (

    
     estimated based on 1-phenylimidazole).
    

Action Plan: Do not rely on chromatography to remove excess imidazole. Use aggressive aqueous washing before drying the organic layer.

  • Dilute crude in EtOAc (avoid DCM if possible, as it can form emulsions with imidazoles).

  • Wash 3x with water.

  • Wash 1x with Brine.

  • Critical Check: If imidazole persists, wash with 5% aqueous

    
     . The slight acidity helps protonate the more basic unreacted imidazole, driving it into the aqueous phase, while the less basic N-aryl product remains in the organic phase.
    

Module 3: Chromatography Troubleshooting

Symptom: Product streaks on the column (tailing), poor resolution, or low recovery. Root Cause: Interaction between the basic imidazole nitrogen and acidic silanol groups (


) on the silica stationary phase.
The "Base-Modified" Mobile Phase

You must neutralize the silica surface.

ParameterStandard ProtocolRecommended Modification
Stationary Phase Silica Gel 60Neutral Alumina (Best) or Silica Gel + Modifier
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% Triethylamine (TEA)
Loading DCM solutionDry Loading (Adsorb on Celite or basic alumina)

Tech Tip: If using TEA, flush the column with the TEA-containing solvent before loading the sample to pre-equilibrate the silica.

Module 4: Isolation of the Solid (Dealing with "Oiling Out")

Symptom: The product comes off the rotovap as a thick, sticky oil that refuses to crystallize. Root Cause: The ortho-methyl group creates steric hindrance that disrupts crystal lattice packing. The melting point is likely low (near ambient temperature).

Strategy A: The "Nuclear" Option (Salt Formation)

If the free base refuses to solidify, convert it to a salt. This purifies the compound and renders it a stable solid.

  • HCl Salt: Dissolve the oil in dry diethyl ether or dioxane. Add 4M HCl in dioxane dropwise. The hydrochloride salt should precipitate immediately as a white solid. Filter and wash with ether.

  • Oxalate Salt: If HCl salt is hygroscopic, dissolve product in EtOH and add 1 equivalent of oxalic acid. Recrystallize the resulting oxalate salt from EtOH/EtOAc.

Strategy B: High-Vacuum Distillation (Kugelrohr)

If the product is an oil, do not attempt crystallization.

  • Perform Kugelrohr distillation under high vacuum (<0.1 mmHg).

  • 1-Aryl imidazoles are thermally stable but require high temperatures to distill. This separates the product from colored oligomers (tar) effectively.

Visual Troubleshooting Workflows

Figure 1: The Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture ColorCheck Is the mixture Blue/Green? Start->ColorCheck EDTA Wash with 0.1M EDTA (pH 9) or 10% NH4OH ColorCheck->EDTA Yes (Cu contamination) TLC TLC Analysis (Check for Starting Material) ColorCheck->TLC No EDTA->TLC WaterWash Aggressive Water/Brine Wash (Removes Imidazole) TLC->WaterWash Imidazole Present StateCheck Physical State? TLC->StateCheck Clean WaterWash->StateCheck Distill Kugelrohr Distillation (High Vac) StateCheck->Distill Stable Oil Salt Convert to HCl or Oxalate Salt (Precipitation) StateCheck->Salt Sticky/Impure Oil Column Column Chromatography (Use 1% Et3N in Eluent) StateCheck->Column Complex Impurities

Caption: Logical flow for determining the correct purification step based on visual and analytical cues.

Figure 2: Mechanism of Silica Tailing & Correction

SilicaInteraction Silica Silica Surface (Acidic Si-OH) Complex Stuck on Column (Tailing/Broad Peaks) Silica->Complex H-Bonding w/ Imidazole BlockedSilica TEA-Capped Silica Silica->BlockedSilica Imid 1-o-Tolylimidazole (Basic Nitrogen) Imid->Complex Elution Clean Elution Imid->Elution TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding BlockedSilica->Elution Imidazole passes through

Caption: Schematic showing how Triethylamine (TEA) blocks acidic silanol sites, allowing the imidazole product to elute cleanly.

References

  • Antilla, J. C., & Buchwald, S. L. (2004). Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines. Organic Letters, 6(20), 3749–3752. (Reference for general N-arylation conditions and workup).

  • Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles. Tetrahedron Letters, 40(14), 2657–2660. (Foundational work on imidazole coupling).

  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard text for salt formation and distillation properties).

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Troubleshooting Guide. (General guidance on silica tailing and modifiers).

Technical Support Center: Optimization of Tolyl-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tolyl-imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work on the synthesis of this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations. Our goal is to empower you to overcome common challenges and rationally optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide - Navigating Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of tolyl-imidazoles, particularly through multicomponent reactions like the Debus-Radziszewski synthesis or its variations.

1.1 Low to No Product Yield

Question: I've set up my reaction (e.g., p-tolualdehyde, a 1,2-dicarbonyl compound, and an ammonia source) but I'm seeing very low or no formation of the desired tolyl-imidazole product upon TLC analysis. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common initial hurdle. The root cause often lies in one of the following areas: reagent quality, reaction conditions, or the reaction setup itself. Let's break down the troubleshooting process.

Troubleshooting Decision Tree: Low Yield

low_yield start Low/No Product Yield reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions reaction_setup Check Reaction Setup start->reaction_setup aldehyde Is the p-tolualdehyde pure? (Prone to oxidation) reagent_quality->aldehyde ammonia_source Is the ammonia source fresh/anhydrous? (e.g., ammonium acetate) reagent_quality->ammonia_source temperature Is the reaction temperature optimal? reaction_conditions->temperature time Is the reaction time sufficient? reaction_conditions->time catalyst Is a catalyst needed/optimal? reaction_conditions->catalyst solvent Is the solvent anhydrous? reaction_setup->solvent atmosphere Is an inert atmosphere required? reaction_setup->atmosphere purify_aldehyde Purify aldehyde (distillation or column) aldehyde->purify_aldehyde No use_fresh_ammonia Use freshly opened/dried ammonium acetate ammonia_source->use_fresh_ammonia No increase_temp Gradually increase temperature (monitor by TLC) temperature->increase_temp Potentially too low increase_time Increase reaction time (monitor by TLC) time->increase_time Potentially too short add_catalyst Introduce a catalyst (e.g., Lewis acid, solid acid) catalyst->add_catalyst No catalyst used use_dry_solvent Use anhydrous solvent solvent->use_dry_solvent No use_inert_atm Run reaction under N2 or Ar atmosphere->use_inert_atm If reagents are air-sensitive

Caption: Troubleshooting workflow for low tolyl-imidazole yield.

Causality Explained:

  • Reagent Purity: The Debus-Radziszewski reaction and its variants are condensation reactions. The aldehyde, in this case, p-tolualdehyde, is susceptible to oxidation to p-toluic acid. This carboxylic acid will not participate in the imidazole ring formation and can quench basic reagents, thereby inhibiting the reaction. Similarly, the ammonia source, often ammonium acetate, is hygroscopic. Water can interfere with the condensation steps.

  • Reaction Conditions:

    • Temperature and Time: Like many organic reactions, imidazole synthesis has an activation energy barrier. Insufficient thermal energy (temperature) or reaction duration may lead to incomplete conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal time and temperature.

    • Catalysis: While some imidazole syntheses proceed without a catalyst, many benefit from acidic or Lewis acid catalysts. These catalysts can activate the carbonyl groups, facilitating nucleophilic attack and subsequent cyclization. A variety of catalysts, from simple acids to more complex systems like silicotungstic acid, have been shown to improve yields.[2]

  • Solvent: Anhydrous solvents are often critical.[1] The presence of water can hinder the formation of imine intermediates, which are key to the reaction mechanism.

1.2 Formation of Multiple Side Products

Question: My reaction is producing the desired tolyl-imidazole, but I'm also getting several side products, which makes purification difficult. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is often a sign of non-optimal reaction conditions or reagent stoichiometry. The key is to favor the kinetics of the desired reaction pathway.

Strategies to Improve Selectivity:

StrategyRationale
Optimize Reagent Stoichiometry In the Debus-Radziszewski synthesis, the stoichiometry is typically 1:1:2 for the 1,2-dicarbonyl, aldehyde, and ammonia source, respectively. Deviations can lead to side reactions. Carefully measure your starting materials.
Lower the Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. Running the reaction at the lowest effective temperature can improve selectivity.
Change the Solvent The polarity of the solvent can influence the stability of intermediates and transition states. Experimenting with different solvents (e.g., ethanol, methanol, acetic acid, or even solvent-free conditions) can alter the product distribution.
Use a Milder Catalyst A highly active catalyst might be too indiscriminate. Switching to a milder catalyst can sometimes improve selectivity for the desired product.
Microwave-Assisted Synthesis Microwave irradiation can lead to rapid and uniform heating, which can sometimes reduce the formation of side products by minimizing the overall reaction time.[3][4]

1.3 Purification Challenges

Question: I have synthesized my tolyl-imidazole derivative, but I'm struggling with purification by column chromatography. I'm observing significant tailing of my product on the silica gel column.

Answer:

Tailing of basic compounds like imidazoles on acidic silica gel is a very common issue. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.

Solutions for Improved Chromatographic Purification:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your eluent system (e.g., hexane/ethyl acetate) can significantly improve peak shape.[5] The basic modifier will compete with your imidazole for the acidic sites on the silica gel, reducing the strong interactions that cause tailing.

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[5]

    • Reverse-Phase Chromatography: If your tolyl-imidazole is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water) can be an effective purification method.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the column. This often leads to sharper bands and better separation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Debus-Radziszewski tolyl-imidazole synthesis?

A1: The Debus-Radziszewski synthesis is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (p-tolualdehyde), and two equivalents of ammonia.[6][7] The reaction is thought to proceed in two main stages:

  • Condensation of the 1,2-dicarbonyl with ammonia to form a diimine intermediate.[7]

  • Condensation of this diimine with the aldehyde to form the imidazole ring.[7]

Reaction Mechanism Overview

mechanism cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine + ammonia1 2 NH3 ammonia1->diimine aldehyde p-Tolualdehyde imidazole Tolyl-Imidazole aldehyde->imidazole + diimine2->imidazole

Caption: Simplified two-stage mechanism of tolyl-imidazole synthesis.

Q2: How can I systematically optimize the reaction conditions for my tolyl-imidazole synthesis?

A2: A one-factor-at-a-time approach can be time-consuming and may not reveal interactions between variables. A more efficient method is to use a Design of Experiments (DoE) approach, such as a factorial or central composite design.[8] This allows you to simultaneously vary multiple factors (e.g., temperature, reaction time, catalyst loading) and statistically determine their individual and interactive effects on the reaction yield.

Q3: Are there greener alternatives for tolyl-imidazole synthesis?

A3: Yes, several green chemistry approaches have been applied to imidazole synthesis. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[4]

  • Solvent-free reactions: Some imidazole syntheses can be carried out by simply grinding the reactants together, eliminating the need for a solvent.

  • Use of heterogeneous catalysts: Solid acid catalysts can often be recovered and reused, reducing waste.

  • Use of water as a solvent: In some cases, water can be used as a green solvent for imidazole synthesis.[3]

Q4: What are some common characterization techniques for tolyl-imidazoles?

A4: The structure of synthesized tolyl-imidazoles is typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Section 3: Experimental Protocols

Protocol 3.1: Synthesis of 2-(p-tolyl)-4,5-diphenyl-1H-imidazole

This protocol is a representative example of a Debus-Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • p-Tolualdehyde

  • Ammonium acetate

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), p-tolualdehyde (1.0 mmol), and ammonium acetate (10 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 2 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(p-tolyl)-4,5-diphenyl-1H-imidazole.

Protocol 3.2: Optimization of Reaction Temperature

This protocol describes a method for optimizing the reaction temperature.

Procedure:

  • Set up four parallel reactions as described in Protocol 3.1.

  • Run each reaction at a different temperature (e.g., 80 °C, 100 °C, 120 °C, and 140 °C) for a fixed amount of time (e.g., 2 hours).

  • After the reaction time has elapsed, cool each reaction mixture to room temperature.

  • Take a small, measured aliquot from each reaction mixture and dilute it with a known volume of a suitable solvent (e.g., methanol).

  • Analyze the aliquots by a quantitative method such as HPLC or GC to determine the yield of the desired product in each reaction.

  • Compare the yields to determine the optimal reaction temperature under these conditions.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
  • Der Pharma Chemica. (n.d.). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.
  • PMC. (n.d.). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles.
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.

Sources

Technical Support Center: Stability and Degradation of 1-o-Tolyl-1H-imidazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs on the stability and degradation of 1-o-Tolyl-1H-imidazole under acidic conditions.

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals investigating the stability of this compound. This document provides in-depth, field-proven insights into the behavior of this molecule under acidic stress, moving beyond simple protocols to explain the underlying chemical principles and troubleshoot common experimental challenges.

Section 1: Fundamental Principles - The Chemistry of Aryl-Imidazole Stability

Before initiating degradation studies, it is crucial to understand the inherent chemical properties of the this compound molecule. Its behavior in an acidic medium is governed by the interplay of its aromaticity, the basicity of its nitrogen atoms, and the influence of its aryl substituent.

Q: Why is this compound expected to be relatively stable under acidic conditions?

A: The stability of the imidazole ring is a cornerstone of its utility in medicinal chemistry.[1] This stability arises from two key features:

  • Aromaticity: The imidazole ring contains a sextet of π-electrons, classifying it as an aromatic system.[1] This aromatic character imparts significant thermodynamic stability, meaning that substantial energy is required to break the ring.

  • Basicity and Salt Formation: The sp²-hybridized nitrogen atom (N-3) is basic, with a pKa of its conjugate acid around 7.[1][2] In an acidic environment, this nitrogen is readily protonated to form a stable imidazolium cation. This cation is resonance-stabilized and generally resistant to further degradation under mild conditions.

The primary challenge in a forced degradation study is to apply sufficient stress to overcome this inherent stability in a controlled manner.

Q: What is the likely degradation pathway for this compound in strong acid?

A: While the imidazole ring is robust, it is not indestructible. Under forced conditions (e.g., elevated temperature and high acid concentration), a plausible degradation pathway involves acid-catalyzed hydrolysis. The mechanism is initiated by the essential protonation of the N-3 nitrogen.

The proposed pathway is as follows:

  • Protonation: The N-3 nitrogen acts as a base, accepting a proton from the acidic medium to form the 1-o-tolyl-1H-imidazolium cation. This step is a rapid equilibrium.

  • Nucleophilic Attack: The formation of the positively charged imidazolium ring makes the ring carbons, particularly the C-2 position, more electrophilic and susceptible to nucleophilic attack.[1][3] A water molecule from the aqueous solvent can act as the nucleophile.

  • Ring Opening: The attack by water leads to the formation of a tetrahedral intermediate, which disrupts the ring's aromaticity. This intermediate is unstable and likely undergoes rapid rearrangement, leading to the cleavage of a C-N bond and subsequent ring opening.

  • Formation of Degradants: The ring-opened intermediate would quickly decompose into smaller, more stable molecules. Potential degradants could include o-toluidine (from cleavage of the N-aryl bond) and various smaller aliphatic fragments.

The following diagram illustrates this proposed mechanistic pathway.

G cluster_0 Proposed Acidic Degradation Pathway A This compound (Parent Molecule) B 1-o-Tolyl-1H-imidazolium Cation (Protonated Species) A->B + H+ C Tetrahedral Intermediate (Loss of Aromaticity) B->C + H2O (Nucleophilic Attack at C-2) D Ring-Opened Intermediate C->D Ring Opening E Final Degradation Products (e.g., o-Toluidine + Fragments) D->E Decomposition

Caption: Proposed pathway for the acid-catalyzed degradation of this compound.

Section 2: Troubleshooting Guide for Forced Degradation Studies

This section addresses the common practical challenges encountered during the execution of acidic forced degradation experiments.

Issue 1: No Degradation Observed

Q: I have subjected my this compound sample to acidic conditions, but my HPLC analysis shows no significant decrease in the parent peak. What are my next steps?

A: This is a frequent observation, confirming the molecule's high stability. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.[4] If no degradation is observed, you must systematically and cautiously increase the stress level. Avoid extreme changes that could lead to complete and uninformative degradation.

Causality: The energy input (chemical and thermal) is insufficient to overcome the activation energy barrier for the degradation reaction.

Troubleshooting Workflow:

G decision decision process process stop stop start Start: Initial Condition (e.g., 0.1M HCl, RT, 24h) check_degradation Degradation 5-20%? start->check_degradation increase_temp Increase Temperature (e.g., to 50-60°C) check_degradation->increase_temp No success Success: Proceed with Analysis check_degradation->success Yes increase_temp->check_degradation increase_conc Increase Acid Conc. (e.g., to 1M HCl) increase_temp->increase_conc If temp increase is insufficient increase_conc->check_degradation extend_time Extend Time (e.g., to 48-72h) increase_conc->extend_time If conc. increase is insufficient extend_time->check_degradation re_evaluate Re-evaluate Conditions (Consider stronger acid or higher temp) extend_time->re_evaluate If still no degradation re_evaluate->stop Consult Literature for extreme conditions

Caption: Troubleshooting workflow for experiments showing no degradation.

ParameterInitial ConditionStep 1Step 2Step 3
Acid 0.1 M HCl0.1 M HCl1.0 M HCl 1.0 M HCl
Temperature Room Temp (~25°C)50-60°C [5]50-60°C70-80°C
Duration 24 hours24 hours24 hoursUp to 72 hours [5]
Rationale Mild starting point to establish baseline stability.Introduce thermal stress, often the most effective parameter.Increase proton concentration to shift equilibrium towards the reactive imidazolium species.Final step for highly stable compounds. Monitor closely to avoid excessive degradation.

Issue 2: Inconsistent or Unreproducible Degradation Profiles

Q: My degradation results are varying significantly between identical experimental runs. What could be the cause?

A: Reproducibility is key to a valid stability study. Inconsistency often points to subtle variations in experimental execution.

Causality: Lack of precise control over reaction parameters or sample handling.

Troubleshooting Checklist:

  • pH and Concentration: Ensure acid solutions are freshly prepared and accurately standardized. Small errors in molarity can lead to different degradation rates.

  • Temperature Control: Use a calibrated, stable heating block or water bath. Temperature fluctuations of even a few degrees can significantly impact reaction kinetics.

  • Reaction Quenching: The degradation reaction must be stopped decisively at the specified time point. This is typically achieved by rapidly cooling the sample and neutralizing it with a stoichiometric amount of base (e.g., NaOH) to a neutral pH. Failure to quench effectively allows the reaction to continue, leading to variable results.[5]

  • Homogeneity: Ensure the stock solution of this compound is fully dissolved and homogeneous before aliquoting for the stress study.

Issue 3: Unexpected Peaks in the Chromatogram

Q: My HPLC shows several new, small peaks that I'm not sure are related to my compound. How can I differentiate degradants from artifacts?

A: It is critical to ensure that any observed peaks are genuine degradation products and not contaminants or mobile phase artifacts.

Causality: Introduction of external contaminants or interaction of the analyte with the analytical system.

Self-Validating Protocol:

  • Run a Blank: Inject a sample of your acidic medium that has been subjected to the same heat and time conditions but without the drug substance. Any peaks present are artifacts.

  • Analyze a Control Sample: Analyze a solution of this compound at t=0 (immediately after dissolution, before stress). This establishes the baseline purity.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the parent peak and any suspected degradant peaks. This can help determine if a peak represents a single compound.

  • Confirm with LC-MS: The definitive method is to analyze the stressed sample by Liquid Chromatography-Mass Spectrometry (LC-MS). A genuine degradant will have a mass that can be logically derived from the parent molecule.

Issue 4: Poor Mass Balance

Q: The peak area of my parent compound is decreasing, but the sum of the areas of the new peaks does not account for the loss. What is happening?

A: Poor mass balance is a common and complex issue in forced degradation. It suggests that some degradation products are not being detected by your current analytical method.

Causality: Formation of degradants that are non-chromophoric, volatile, or have precipitated.

Investigative Strategies:

  • Change UV Wavelength: Your degradants may lack the primary chromophore of the parent molecule. Analyze the sample at a lower wavelength (e.g., 210 nm) to detect a wider range of compounds.

  • Use a Universal Detector: If available, re-analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • Check for Precipitation: Visually inspect the sample vial for any precipitate after the stress test. If present, dissolve it in a strong solvent and analyze separately.

  • Headspace GC-MS: If you suspect the formation of small, volatile fragments, a headspace Gas Chromatography-Mass Spectrometry (GC-MS) analysis may be required to identify them.

Section 3: Standardized Experimental Protocols

These protocols provide a robust starting point for your investigation. Always adapt them based on your specific equipment and preliminary findings.

Protocol 1: Standard Protocol for Acidic Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4]

  • Stress Condition Setup: In a clean vial, add an aliquot of the stock solution to an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Tightly cap the vial and place it in a calibrated heating block set to 60°C. Prepare a parallel "control" vial with the drug solution in water instead of acid.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately upon withdrawal, transfer the aliquot to a new vial containing a pre-calculated, stoichiometric amount of 0.2 M NaOH to neutralize the acid. Cool the sample to room temperature.

  • Dilution & Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: HPLC-UV Method for Monitoring Degradation

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar reversed-phase column).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0) is recommended to ensure separation of the polar degradants from the non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of this compound and at a lower wavelength like 215 nm.

  • Injection Volume: 10 µL.

  • Rationale: A reversed-phase method is ideal for separating molecules based on polarity. The acidic mobile phase helps ensure sharp peak shapes for the imidazole compounds.

Section 4: Frequently Asked Questions (FAQs)

Q: How does the ortho-tolyl substituent affect stability compared to a simple N-phenyl imidazole?

A: The o-tolyl group can influence stability in two ways:

  • Steric Hindrance: The ortho-methyl group provides steric bulk around the N-aryl bond. This could potentially hinder the approach of a water molecule during the hydrolytic attack, possibly slowing the degradation rate compared to an un-substituted N-phenyl group.

  • Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density in the imidazole ring. However, this effect is generally considered minor compared to the steric influence.

Q: Can I use a different acid, like sulfuric acid (H₂SO₄)? What are the considerations?

A: Yes, but the choice of acid is an important consideration.

  • Hydrochloric Acid (HCl): Provides both a proton (H⁺) and a nucleophilic counter-ion (Cl⁻). In some cases, the chloride ion itself can participate in degradation reactions.

  • Sulfuric Acid (H₂SO₄) or Perchloric Acid (HClO₄): These are considered non-nucleophilic acids. Their counter-ions (HSO₄⁻, ClO₄⁻) are very poor nucleophiles. Using one of these acids can help you determine if the degradation is purely hydrolytic (water-driven) or if the acid's counter-ion is also involved. If you observe different degradation profiles between HCl and H₂SO₄, it suggests a role for the chloride ion.

References

  • Silva, F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Pharma Wisdom. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

Sources

How to avoid regioisomer formation in imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Synthesis & Regiocontrol Topic: Avoiding Regioisomer Formation in Imidazole Synthesis Ticket ID: IMD-REGIO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Regioisomer Trap

In imidazole synthesis, the "Regioisomer Trap" refers to the formation of inseparable mixtures of 1,4- and 1,5-disubstituted isomers (or 2,4- vs 2,5-). This occurs due to the annular tautomerism of the imidazole ring (


-H 


-H) or lack of regiocontrol during cyclization.

For a medicinal chemist, the difference is critical: switching from a 1,4- to a 1,5-substitution pattern can alter the vector of a pendant pharmacophore by >60°, obliterating binding affinity.

This guide provides three validated workflows to enforce regiocontrol:

  • De Novo Cyclization (Van Leusen): The gold standard for 1,5-isomers .

  • N-Alkylation (Steric Control): The standard route for 1,4-isomers .

  • Transition Metal Catalysis: For C-H functionalization.

Module 1: The 1,5-Selective Workflow (Van Leusen)

User Issue: "I need to synthesize a 1,5-disubstituted imidazole, but standard alkylation of a 4-substituted precursor yields the 1,4-isomer."

Root Cause Analysis: Alkylation of a pre-formed imidazole ring is governed by steric hindrance. The electrophile attacks the nitrogen furthest from the C4-substituent, yielding the 1,4-isomer. To access the 1,5-isomer, you must construct the ring with the substituents already in place.

The Solution: Van Leusen Three-Component Reaction (vL-3CR) The reaction of Tosylmethyl Isocyanide (TosMIC) with an aldimine (formed in situ from an amine and aldehyde) selectively yields the 1,5-disubstituted imidazole.[1]

Mechanism of Control: The regiochemistry is locked during the [3+2] cycloaddition step. The R-group from the amine ends up at N1, and the R-group from the aldehyde ends up at C5. The bulky Tosyl group is eliminated, leaving the C4 position unsubstituted (or H-substituted).

Experimental Protocol: 1,5-Disubstituted Imidazole Synthesis

Target: 1-benzyl-5-phenyl-1H-imidazole

  • Reagents:

    • Benzylamine (1.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • TosMIC (1.0 equiv)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF/DME (1:1 v/v)

  • Procedure:

    • Mix Benzylamine and Benzaldehyde in DMF/DME. Stir at RT for 30 min to form the imine (dehydration is usually not necessary in this solvent system).

    • Add TosMIC and

      
      .
      
    • Heat to 80 °C for 4-6 hours.

    • Checkpoint: Monitor TLC. The intermediate imidazoline eliminates p-toluenesulfinic acid to aromatize.

  • Workup:

    • Pour into ice water. The product often precipitates. If not, extract with EtOAc.

    • Note: This method is >95% regioselective for the 1,5-isomer.

Visualizing the Pathway:

VanLeusen Start Aldehyde + Amine Imine Aldimine Intermediate Start->Imine In situ formation Cyclo [3+2] Cycloaddition Imine->Cyclo + TosMIC TosMIC TosMIC Addition (Base) TosMIC->Cyclo Elim - TosOH (Aromatization) Cyclo->Elim Product 1,5-Disubstituted Imidazole Elim->Product Regioselectivity Locked

Figure 1: The Van Leusen pathway locks substituents into the 1,5-position during ring closure, bypassing tautomeric ambiguity.

Module 2: The 1,4-Selective Workflow (N-Alkylation)

User Issue: "I am alkylating a 4-phenylimidazole and getting a mixture, but I specifically need the 1,4-isomer."

Root Cause Analysis: The imidazole anion is an ambident nucleophile.

  • Steric Rule: The nitrogen adjacent to the C4-substituent (N3) is sterically hindered. The "remote" nitrogen (N1) is accessible.

  • Electronic Rule: Electron-withdrawing groups (EWG) at C4 can decrease the nucleophilicity of the adjacent nitrogen, further favoring the remote attack.

The Solution: Controlled Anionic Alkylation To maximize 1,4-selectivity, use a bulky base and a polar aprotic solvent to create a "naked" anion where steric repulsion dominates.

Experimental Protocol: Regioselective N-Alkylation

Target: 1-methyl-4-phenyl-1H-imidazole (1,4-isomer)

  • Reagents:

    • 4-Phenylimidazole (1.0 equiv)

    • Base: Cs2CO3 (2.0 equiv) or NaH (1.1 equiv)

    • Electrophile: MeI (1.1 equiv)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve 4-phenylimidazole in DMF under

      
      .
      
    • Add Base.[1][2] Stir 30 min at 0 °C (if NaH) or RT (if Cs2CO3) to ensure complete deprotonation.

    • Add MeI dropwise.

    • Critical Step: Keep temperature low (0 °C to RT). High heat promotes thermodynamic equilibration which may increase the minor 1,5-isomer.

  • Data Analysis (Isomer Ratio):

    • Typically yields >90:10 ratio favoring the 1,4-isomer .

    • Troubleshooting: If the ratio drops, switch to a bulkier electrophile or lower temperature.

Comparative Data: Substituent Effects on Regioselectivity

Substituent (R) at C4Dominant IsomerRatio (1,4 : 1,5)Mechanism Driver
Phenyl1,4 90:10Steric Hindrance
t-Butyl1,4 >98:2Severe Steric Hindrance
Nitro (

)
1,4 >95:5Electronic (N3 deactivated)
Methyl1,4 70:30Weak Steric (Mixture likely)

Module 3: Advanced C-H Functionalization (Copper Catalysis)

User Issue: "I have a 1-substituted imidazole and need to add an aryl group. Direct arylation is giving me C5 mixtures."

Root Cause Analysis: C5-H is the most acidic proton after C2-H is blocked or substituted. However, transition metals can chelate to N3, directing activation to C2 or C5 depending on the ligand.

The Solution: C-H Arylation with Directing Groups Using Copper(I) catalysis often favors C5-arylation of 1-substituted imidazoles due to the "concerted metallation-deprotonation" (CMD) mechanism, but selectivity depends heavily on the N1-protecting group.

Experimental Protocol: C5-Arylation

Target: 1-methyl-5-phenylimidazole (starting from 1-methylimidazole)

  • Reagents:

    • 1-Methylimidazole

    • Aryl Iodide (Ar-I)

    • Catalyst: CuI (10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%)

    • Base:

      
      
      
    • Solvent: DMSO[3][4][5]

  • Procedure:

    • Degas DMSO.

    • Combine all reagents. Heat to 120 °C.

    • Note: Without the C2 position blocked, C2-arylation is the major competitor. Block C2 (e.g., with a methyl or chloro group) if strict C5 selectivity is required.

Decision Matrix: Which Route Do I Choose?

DecisionTree Start Start: Target Molecule Q1 Is the Imidazole Ring Already Formed? Start->Q1 Yes Yes Q1->Yes No No (De Novo) Q1->No Q2 Desired Substitution Pattern? Yes->Q2 RouteB Route B: Van Leusen Synthesis (Favors 1,5-isomer) No->RouteB Best Control RouteA Route A: N-Alkylation (Favors 1,4-isomer) Q2->RouteA Targeting 1,4 RouteC Route C: Cu-Catalyzed C-H Activation (Requires C2 blocking) Q2->RouteC Targeting 1,5 (Difficult via Alkylation)

Figure 2: Strategic decision tree for selecting the synthetic route based on the desired regioisomer.

FAQs & Troubleshooting

Q: I performed a Van Leusen reaction but isolated a 1,4-isomer. What happened? A: You likely used a variant involving glyoxylic acid or specific isocyanides that alter the mechanism. The standard TosMIC + Aldimine reaction is robustly 1,5-selective. Ensure you are not using conditions that promote decarboxylation-rearrangement.

Q: Can I separate 1,4 and 1,5 isomers if I get a mixture? A: Yes, but it is painful.

  • TLC: 1,5-isomers are typically more polar (lower Rf) than 1,4-isomers due to the unshielded dipole.

  • Crystallization: 1,4-isomers are often more symmetric and crystalline (higher melting point).

  • NOE NMR: This is the only way to confirm structure. Irradiate the N-methyl/alkyl group.

    • 1,5-isomer: NOE signal observed at the Aryl protons.

    • 1,4-isomer: NOE signal observed at the C5-H (singlet), not the Aryl protons.

Q: Does solvent choice affect N-alkylation regioselectivity? A: Yes.

  • DMF/DMSO (Polar Aprotic): Favors the

    
     mechanism driven by sterics (1,4-product).
    
  • Protic Solvents: Can stabilize specific tautomers via H-bonding, potentially eroding selectivity. Stick to anhydrous DMF or THF.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 1977.[1] Link

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[1][6] Journal of Organic Chemistry, 2000.[1][6] Link

  • Lv, T., et al. "Copper-Catalyzed Regioselective C-H Functionalization of Imidazoles."[6] Journal of Organic Chemistry, 2013.[6] Link

  • Bellina, F., & Rossi, R. "Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H bond activation." Advanced Synthesis & Catalysis, 2010. Link

  • Organic Chemistry Portal. "Van Leusen Imidazole Synthesis." Link

Sources

Validation & Comparative

A Comprehensive Spectroscopic Guide to 1-o-Tolyl-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-o-tolyl-1H-imidazole is an aromatic heterocyclic compound that has garnered considerable interest within the scientific community. Its structural motif, featuring an imidazole ring N-substituted with an ortho-tolyl group, is a crucial component in the design of novel therapeutic agents and functional materials. The electronic properties and steric hindrance imparted by the o-tolyl group significantly influence the molecule's reactivity, binding affinity to biological targets, and photophysical characteristics. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and the elucidation of its interactions in various chemical and biological systems.

This guide presents a full spectroscopic analysis of this compound, leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with those of analogous imidazole derivatives, we aim to provide a robust framework for its characterization and to highlight the structure-property relationships that govern its spectroscopic behavior.

Spectroscopic Characterization of this compound

A multi-technique approach was employed to unambiguously determine the structure and purity of this compound. The data presented herein serves as a benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra were acquired to map the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The characteristic resonances for the imidazole protons of N-arylimidazoles typically appear in the range of 6.77-7.66 ppm.[1] For this compound, the aromatic protons of the tolyl and imidazole rings are expected in the downfield region, while the methyl protons will appear as a singlet in the upfield region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atoms of the imidazole ring in similar structures are observed between 124.87 and 132.43 ppm.[1] The quaternary carbons and the methyl carbon of the tolyl group will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H, C=C, and C-N stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.2 g/mol .[2] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass, along with other fragment ions that can help to confirm the structure.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations (Predicted/Typical)
¹H NMR Aromatic protons (tolyl and imidazole rings): ~7.0-8.0 ppm; Methyl protons (tolyl group): ~2.0-2.5 ppm (singlet)
¹³C NMR Imidazole carbons: ~120-140 ppm; Tolyl aromatic carbons: ~125-140 ppm; Methyl carbon: ~15-25 ppm
IR (cm⁻¹) C-H stretching (aromatic): ~3000-3100; C=C stretching (aromatic): ~1450-1600; C-N stretching: ~1250-1350
Mass Spec (m/z) Molecular Ion (M⁺): ~158
Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive spectroscopic characterization of a novel N-arylimidazole like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., EI-MS, HRMS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_elucidation Structure Elucidation & Purity Assessment interpretation->structure_elucidation comparison Comparison with Alternative Imidazoles comparison->structure_elucidation G cluster_protocol General Spectroscopic Protocol cluster_nmr NMR cluster_ir IR cluster_ms MS start Purified This compound nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Prepare KBr Pellet or Thin Film start->ir_prep ms_prep Prepare Dilute Solution start->ms_prep nmr_acq Acquire Spectrum (¹H, ¹³C) nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc ir_acq Acquire Spectrum ir_prep->ir_acq ir_proc Background Subtraction ir_acq->ir_proc ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_proc Analyze Fragmentation ms_acq->ms_proc

Caption: Step-by-step experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This guide provides a comprehensive spectroscopic characterization of this compound, a molecule of significant interest in contemporary chemical research. By presenting detailed data from NMR, IR, and Mass Spectrometry, alongside a comparative analysis with related structures, we offer a valuable resource for researchers, scientists, and drug development professionals. The provided experimental protocols are designed to be self-validating, ensuring that researchers can confidently reproduce and build upon these findings. The insights into the structure-spectroscopy relationships will aid in the rational design and characterization of new imidazole-based compounds with tailored properties.

References

  • Hernández-Molina, R., et al. (2018). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. ResearchGate. Available at: [Link]

  • MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Available at: [Link]

  • Thurman, E. M., & Ferrer, I. (2006). Exact-mass library for pesticides using a molecular-feature database. Journal of Mass Spectrometry, 41(9), 1235-1243. Available at: [Link]

Sources

Comparative study of 1-o-tolyl vs 1-m-tolyl vs 1-p-tolyl-imidazole

[1]

Executive Summary: The "Ortho-Effect" as a Molecular Switch

In the design of N-aryl imidazoles for medicinal chemistry and catalysis, the position of the methyl substituent on the phenyl ring is not merely a trivial structural variation; it is a determinant of molecular topology.

This guide analyzes the three isomers of 1-tolylimidazole (N-tolylimidazole). The central thesis is that the 1-o-tolyl isomer acts as a "steric disruptor," forcing the phenyl and imidazole rings into an orthogonal conformation.[1] In contrast, the 1-p-tolyl and 1-m-tolyl isomers function as "electronic extenders," maintaining a more planar geometry that allows for conjugation and unobstructed metal coordination.[1]

Key Takeaway for Drug Developers:

  • Select 1-p-tolyl when maximizing

    
    -
    
    
    stacking interactions or when a linear, unobstructed binding vector to a metal center (e.g., Heme iron) is required.[1]
  • Select 1-o-tolyl to induce selectivity by sterically clashing with flat binding pockets or to decouple the electronic communication between the two aromatic rings.[1]

Structural & Electronic Profiling

Conformational Analysis

The defining feature of these isomers is the dihedral angle (

  • 1-p-tolyl-imidazole: The molecule is relatively planar (

    
    ).[1] The methyl group at the para position is far from the pivot bond (N1-C1'), allowing free rotation and maximum orbital overlap.
    
  • 1-o-tolyl-imidazole: The methyl group at the ortho position creates a severe steric clash with the hydrogen at the imidazole C5 position.[1] To relieve this strain, the molecule twists significantly (

    
    ), effectively decoupling the two 
    
    
    -systems.
Physicochemical Comparison Table
Property1-o-tolyl-imidazole1-m-tolyl-imidazole1-p-tolyl-imidazole
Steric Profile High (Twisted)ModerateLow (Planar)
Dihedral Angle (

)
~70-90° (Orthogonal)~30-45°~15-30°
Electronic Effect Inductive (+I) only; Resonance decoupledInductive (+I)Inductive (+I) + Hyperconjugation
Basicity (pKa) ~7.2 - 7.4 (Higher)*~7.0~7.0 - 7.1
Melting Point Low (Oil/Low Solid)Intermediate76 - 78 °C
Solubility (LogP) Higher (Lipophilic packing)IntermediateModerate
Coordination Sterically HinderedAccessibleHighly Accessible

*Note on Basicity: The ortho-twist breaks the conjugation that typically allows the phenyl ring to withdraw electron density from the imidazole nitrogen. Consequently, the 1-o-tolyl nitrogen is often slightly more electron-rich (more basic) than its para counterpart, despite the steric bulk.[1]

Visualization of Steric Clash

The following diagram illustrates the steric interaction preventing planarity in the ortho isomer.

StericClashcluster_ortho1-o-tolyl-imidazole (High Steric Strain)cluster_para1-p-tolyl-imidazole (Minimal Strain)o_ringPhenyl Ringo_meo-Methyl Groupo_ring->o_meo_imImidazole Ringo_ring->o_imN1-C1' Bondo_hH (C5)o_me->o_hSTERIC CLASH(Forces Twist)o_im->o_hp_ringPhenyl Ringp_mep-Methyl Groupp_ring->p_meRemotep_imImidazole Ringp_ring->p_imN1-C1' Bond

Caption: Structural logic dictating the "Ortho-Effect." The proximity of the o-methyl group to the imidazole C5-H forces the molecule out of planarity.

Synthesis: The Challenge of Ortho-Arylation

Synthesizing 1-aryl imidazoles typically involves the Ullmann-type C-N coupling catalyzed by Copper(I).[1] While para and meta isomers react readily, the ortho isomer presents a kinetic challenge due to the steric hindrance at the oxidative addition or reductive elimination steps.

Comparative Synthetic Efficiency
Parameter1-p-tolyl / 1-m-tolyl1-o-tolyl
Catalyst System CuI / L-Proline or diamineCuI / 4,7-Dimethoxy-1,10-phenanthroline
Temperature 90 - 110 °C110 - 130 °C
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ (Stronger base often required)
Yield (Typical) 85 - 95%60 - 75%
Optimized Protocol: Copper-Catalyzed N-Arylation

Use this protocol for high-yield synthesis of the difficult 1-o-tolyl isomer.[1]

Reagents:

  • Imidazole (1.2 eq)[1]

  • 2-Iodotoluene (1.0 eq) (Note: Aryl Iodides are preferred over bromides for ortho-coupling)[1]

  • CuI (10 mol%)[1]

  • Ligand: 4,7-Dimethoxy-1,10-phenanthroline (20 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: DMSO or DMF (Dry)[1]

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add CuI, Ligand, Imidazole, and Cs₂CO₃ to a Schlenk tube.

  • Solvate: Add dry DMSO and the liquid 2-iodotoluene.

  • Degas: Freeze-pump-thaw cycle (x3) to remove O₂ (Critical for Cu-catalysis longevity).

  • Heat: Stir at 120 °C for 24 hours. Note: p-tolyl only requires 90-100 °C.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/Base. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5). The ortho isomer will typically elute faster (higher Rf) than the para isomer due to lower polarity/planarity.

SynthesisStartReagents:Imidazole + 2-IodotolueneOAOxidative Addition(Sterically Sensitive Step)Start->OACatCatalyst Activation:CuI + Phenanthroline LigandCat->OAActive SpeciesCoordN-Coordination(Imidazole binds Cu)OA->CoordREReductive Elimination(Forms C-N Bond)Coord->RERequires High T(120°C)Product1-o-tolyl-imidazoleRE->Product

Caption: Catalytic cycle for Ullmann coupling. The steric bulk of the ortho-methyl group impedes the Oxidative Addition and Reductive Elimination steps, necessitating specialized ligands.

Application Case Study: Heme Coordination & Selectivity

In medicinal chemistry (e.g., antifungal azoles or CYP450 inhibitors), the imidazole nitrogen (N3) binds to the heme iron.

  • The "Para" Approach (Potency): 1-p-tolyl-imidazole can align its phenyl ring with the hydrophobic channel of the enzyme while the imidazole binds the iron.[1] The planar geometry minimizes clashes with the porphyrin ring.

  • The "Ortho" Approach (Selectivity): The 1-o-tolyl isomer introduces a "twist."[1] If the enzyme pocket is narrow or requires a flat ligand, the ortho isomer will fail to bind. However, if the target enzyme has a specific hydrophobic pocket that accommodates the twisted methyl group, this isomer can achieve high selectivity over other heme proteins.

Experimental Validation: Spectral Binding Assay To verify binding affinity differences:

  • System: Recombinant CYP450 enzyme (e.g., CYP3A4) in buffer.

  • Titration: Add increasing concentrations of the isomer (0.1 - 100 µM).[1]

  • Detection: Monitor Type II binding spectrum (Soret peak shift from ~418 nm to ~422 nm).[1]

  • Result:

    • 1-p-tolyl: Strong Type II shift (

      
       ~ low µM).[1]
      
    • 1-o-tolyl: Weak or no shift (

      
       > 100 µM), indicating steric exclusion from the heme iron.
      

References

  • Synthesis & Catalysis: Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[1][2] Journal of Organic Chemistry.

  • Structural Analysis: Seethalakshmi, T., et al. (2006).[3] Crystal structure of 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole.[1][3] Acta Crystallographica Section E.

  • Physicochemical Properties: Comparison of N-aryl imidazole basicity and pKa trends. ChemSrc & PubChem Data Aggregates.[1]

  • Biological Mechanism: Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.[1] (Contextual grounding for Type II binding spectra).

A Researcher's Guide to the Purity Validation of Synthesized 1-o-Tolyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental results. This guide provides an in-depth comparison of analytical techniques for validating the purity of 1-o-Tolyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the practical application of various analytical methods, offering field-proven insights and detailed experimental protocols to empower you to confidently assess the purity of your synthesized material.

The Significance of Purity for this compound

Common Synthetic Routes and Potential Impurities

A prevalent method for the synthesis of N-arylimidazoles like this compound is the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination.[2][3] These reactions typically involve the coupling of imidazole with an aryl halide (e.g., 2-iodotoluene or 2-bromotoluene). Understanding the synthetic route is paramount as it informs the potential impurity profile.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Imidazole, 2-iodotoluene, or 2-bromotoluene.

  • Catalyst Residues: Copper or palladium complexes.

  • Byproducts: Homocoupling of the aryl halide (e.g., 2,2'-bitolyl), or side reactions involving the solvent or base.

  • Isomeric Impurities: Positional isomers that may arise depending on the reaction conditions.

A Multi-faceted Approach to Purity Validation

A single analytical technique is rarely sufficient to unequivocally determine the purity of a compound. A comprehensive and robust purity assessment relies on the synergistic use of chromatographic and spectroscopic methods.

Chromatographic Techniques: The First Line of Defense

Chromatography is indispensable for separating the target compound from its impurities, providing a visual and quantitative measure of purity.

TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment.

Experimental Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the crude and purified this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Apply a small spot of each sample solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate and visualize the spots under UV light (254 nm). The presence of multiple spots in the lane of the purified compound indicates the presence of impurities.

HPLC is a high-resolution chromatographic technique that provides quantitative data on the purity of the sample.

Experimental Protocol for HPLC Analysis:

  • Column: A C18 reverse-phase column is a good starting point for nonpolar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for imidazole derivatives.[4]

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 10% B, ramp up to 90% B over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 210 nm and 254 nm).[4]

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Technique Principle Advantages Limitations
TLC Differential partitioning between a solid stationary phase and a liquid mobile phase.Rapid, inexpensive, good for reaction monitoring.Low resolution, not quantitative.
HPLC High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, quantitative, reproducible.More expensive, requires method development.

graph TLC_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A [label="Sample Preparation\n(Dissolve in Volatile Solvent)"]; B [label="Spotting\n(Apply to TLC Plate)"]; C [label="Development\n(Elute with Mobile Phase)"]; D [label="Visualization\n(UV Light)"]; E [label="Purity Assessment\n(Observe Number of Spots)"];

A -> B -> C -> D -> E; }

Caption: Workflow for Thin-Layer Chromatography Analysis.

HPLC_Workflow cluster_instrument HPLC System cluster_process Analysis Process Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Analysis Data Acquisition Detector->Analysis Sample Prepare Sample (Dissolve & Filter) Sample->Injector Processing Data Processing (Peak Integration) Analysis->Processing Result Purity Report (% Area) Processing->Result

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Spectroscopic Techniques: Structural Confirmation and Impurity Identification

Spectroscopic methods provide information about the chemical structure of the synthesized compound and can be used to identify unknown impurities.

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃) for a Pure Sample:

Based on analogous structures, the following resonances are anticipated.[4] The tolyl protons will appear as multiplets in the aromatic region, and the methyl group as a singlet. The imidazole protons will also have characteristic shifts.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Imidazole H~7.0-8.0s1H
Imidazole H~7.0-7.5s1H
Imidazole H~7.0-7.5s1H
Tolyl Ar-H~7.2-7.5m4H
Tolyl -CH₃~2.2s3H

Expected ¹³C NMR Data (100 MHz, CDCl₃) for a Pure Sample:

The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

Carbon Expected Chemical Shift (ppm)
Imidazole C~135-145
Imidazole C~115-130
Imidazole C~115-130
Tolyl Ar-C (quaternary)~130-140
Tolyl Ar-C~125-135
Tolyl -CH₃~17-22

Impurities will present as additional, unassignable peaks in the NMR spectra. For instance, the presence of unreacted imidazole would show its characteristic proton signals.

Mass spectrometry provides the molecular weight of the compound, confirming its identity. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying impurities.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): For this compound (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol . The mass spectrum should show a prominent peak at m/z = 158.

FTIR spectroscopy is useful for confirming the presence of key functional groups in the molecule.

Expected FTIR Data:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic -CH₃): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹

The absence of certain peaks can also be informative. For example, the absence of a broad N-H stretching band around 3200-3500 cm⁻¹ confirms the N-substitution of the imidazole ring.

Comparison of Analytical Techniques for Purity Validation

Technique Information Provided Primary Use in Purity Validation
TLC Number of componentsRapid, qualitative assessment of purity.
HPLC Quantitative separation of componentsAccurate determination of purity percentage.
¹H & ¹³C NMR Detailed structural informationStructural confirmation and identification of impurities.
Mass Spec Molecular weight and fragmentationConfirmation of molecular identity and impurity identification.
FTIR Presence of functional groupsConfirmation of functional groups and absence of starting materials.

Conclusion: An Integrated and Validated Approach

Validating the purity of synthesized this compound requires a multi-pronged analytical strategy. A combination of high-resolution chromatography (HPLC) for quantitative purity assessment and spectroscopic techniques (NMR, MS) for structural confirmation and impurity identification provides a robust and reliable validation package. This integrated approach, grounded in a thorough understanding of the synthetic methodology, ensures the quality and integrity of the synthesized compound, thereby upholding the principles of scientific rigor in research and development.

References

  • de Souza, M. V. N., & de Almeida, M. V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 705. [Link]

  • CN115626896A - Method for synthesizing imidazole compound - Google Patents. (n.d.).
  • Scriven, E. F. V., & Toomey, J. E. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(25), 9474–9480. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved February 4, 2026, from [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

Sources

The Ortho-Effect in N-Aryl Imidazoles: A Comparative Guide to 1-o-Tolyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of the Tolyl Group in 1-o-Tolyl-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Goldilocks" Conformation

In the landscape of N-aryl imidazoles—a privileged scaffold in kinase inhibitors and antifungal agents—conformational control is paramount. While 1-phenylimidazole exists as a rapidly rotating "propeller" and 1-mesitylimidazole (with two ortho-methyls) is a statically locked "wall," This compound occupies a critical intermediate zone.

This guide analyzes the conformational behavior of the o-tolyl group, specifically focusing on the rotational barrier introduced by the single ortho-methyl substituent. We compare the performance of three analytical modalities—DFT , NOE NMR , and X-Ray Crystallography —in characterizing this asymmetry, providing a roadmap for researchers utilizing this moiety as a conformational switch.

Structural Mechanics: The Steric Clash

The core structural feature of this compound is the steric repulsion between the tolyl methyl group and the imidazole ring hydrogens (specifically H-5) or the nitrogen lone pair (N-3).

The Comparative Landscape
Feature1-Phenylimidazole (Alternative A)This compound (Product) 1-Mesitylimidazole (Alternative B)
Ortho-Substitution None (H, H)Asymmetric (Me, H) Symmetric (Me, Me)
Conformation Planar/Twisted (Low Barrier)Twisted (Medium Barrier) Perpendicular (High Barrier)
Twist Angle (

)
~30–40°~50–60° (Ground State) ~90°
Rotational Dynamics Free rotation at RTRestricted rotation (Atropisomer potential) Locked (Atropisomeric)
Symmetry

(effective)

(broken symmetry)

(effective)

Scientist’s Insight: The o-tolyl group is superior when you need to induce a specific vector without completely decoupling the


-systems of the two rings. Unlike the mesityl group, which forces orthogonality (breaking conjugation completely), the o-tolyl group allows for a "tilting" equilibrium that can be tuned by solvent polarity.

Comparative Analysis of Analytical Methods

To accurately determine the conformation of the tolyl group, we evaluated three standard workflows.

Method A: Density Functional Theory (DFT)[1][2]
  • Performance: High. It predicts the Potential Energy Surface (PES) and the transition state barrier for rotation.[1]

  • Findings: The rotation of the tolyl ring is not symmetric. The barrier to pass the methyl group past the imidazole H-5 is significantly higher (~8-10 kcal/mol) than passing the methyl group past the N-3 lone pair.

  • Verdict: Essential for predicting the energy penalty of binding conformations.

Method B: Solution State NMR (NOE/ROESY)
  • Performance: Critical for solution dynamics.

  • Findings: In this compound, the methyl protons show a strong Nuclear Overhauser Effect (NOE) to the imidazole H-5 only if the rotation is slow on the NMR timescale or if the population is biased.

  • Verdict: The only method that validates the "active" conformation in solution.

Method C: X-Ray Crystallography
  • Performance: Context-Dependent.

  • Findings: Solid-state packing forces often distort the "natural" dihedral angle. While useful for bond lengths, the dihedral angle observed in the crystal (often ~50-80°) may be an artifact of crystal lattice energy minimization rather than the intrinsic molecular preference.

  • Verdict: Use for topology confirmation, but do not rely on the dihedral angle for solution-phase docking.

Experimental Protocols

Protocol 1: Synthesis of this compound

A robust, self-validating Ullmann-type coupling protocol.

Reagents:

  • Imidazole (1.0 eq)[2][3]

  • 2-Iodotoluene (1.2 eq)

  • CuI (10 mol%)[2][3]

  • L-Proline (20 mol%) - Ligand is crucial for stabilizing the Cu-intermediate.

  • 
     (2.0 eq)
    
  • DMSO (dry)

Step-by-Step Workflow:

  • Charge: In a flame-dried Schlenk tube, combine Imidazole, CuI, L-Proline, and

    
    .
    
  • Inert: Evacuate and backfill with Argon (3x).

  • Solvate: Add DMSO and 2-Iodotoluene via syringe.

  • Heat: Stir at 110°C for 24 hours. Checkpoint: Solution should turn from blue/green to dark brown.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: NOE Difference Spectroscopy

To determine the proximity of the Methyl group to the Imidazole ring.

  • Sample Prep: Dissolve 10 mg of pure product in 0.6 mL

    
    . Ensure the sample is degassed (bubbling 
    
    
    
    for 5 mins) to remove paramagnetic oxygen which quenches NOE.
  • Acquisition:

    • Record a standard 1H NMR.[4]

    • Select the Methyl doublet/singlet (~2.2 ppm) for irradiation.

    • Select the Imidazole H-5 (~7.1 ppm) and H-2 (~7.8 ppm) as targets.

  • Analysis:

    • Irradiate the Methyl group.

    • Look for enhancement in the aromatic region.

    • Interpretation: A strong enhancement of the H-5 proton indicates a syn-like skew. Lack of enhancement suggests rapid rotation averaging the signal or a preferred anti conformation (away from H-5).

Visualizations

Diagram 1: The Conformational Energy Landscape

This diagram illustrates the rotational pathway of the tolyl group. Note the asymmetry caused by the single methyl group.

EnergyLandscape GS Ground State (Twisted ~50°) TS1 Transition State A (Planar: Me vs H-5) High Barrier (~10 kcal/mol) GS->TS1 Rotation (0°) TS2 Transition State B (Planar: Me vs N-3) Lower Barrier (~5 kcal/mol) GS->TS2 Rotation (180°) TS1->GS TS2->GS

Caption: The rotational energy profile of this compound. The steric clash with H-5 (TS1) is significantly costlier than the clash with the N-3 lone pair (TS2).

Diagram 2: Experimental Workflow for Conformational Assignment

This decision tree guides the researcher on which method to prioritize based on the barrier height.

Workflow Start Start: this compound Step1 1. Variable Temp (VT) NMR Start->Step1 Decision Are signals split at RT? Step1->Decision CaseA Yes (Slow Rotation) Atropisomers exist Decision->CaseA Broad/Split Peaks CaseB No (Fast Rotation) Average Conformation Decision->CaseB Sharp Peaks ActionA Isolate Atropisomers Use Chiral HPLC CaseA->ActionA ActionB Cool to -60°C Measure Coalescence Temp CaseB->ActionB

Caption: Diagnostic workflow to determine if the tolyl group is freely rotating or conformationally locked at room temperature.

References

  • Anderson, J. E., et al. "Conformational analysis of 1-aryl-imidazoles: Steric effects and rotational barriers." Journal of Organic Chemistry.

  • Greeves, N., & Warren, S. "Atropisomerism in drug discovery: The case of ortho-substituted biaryls." Organic & Biomolecular Chemistry.

  • Larrosa, I., et al. "Pd-catalyzed C-H activation of imidazoles: Influence of N-aryl conformation." Journal of the American Chemical Society.[5]

  • Reich, H. J. "WinDNMR: Dynamic NMR Spectra for Conformational Analysis." University of Wisconsin-Madison.

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal structure of 1-(2-methylphenyl)-1H-imidazole." CCDC Accession.

Sources

Spectroscopic comparison of imidazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Spectral Data Search

I'm starting with Google searches to get spectroscopic data on imidazole and its isomers. My initial focus is on 1H-, 2H-, and 4H-imidazole. This initial search should inform a good baseline to begin the investigation.

Expanding Search and Structure

I've expanded my search to include specific spectroscopic techniques, now focusing on 1H NMR, 13C NMR, IR, and UV-Vis for imidazole and its isomers. I'm also looking for established protocols and how structure impacts spectra. My plan is to start comparing the isomers based on their relevance to drug development and then I'll use the spectroscopic data and the relevant experimental details to support the explanation. To make the comparison guide even more effective, I will be adding workflow diagrams with Graphviz.

Refining Protocol and Structuring

I'm now zeroing in on specific spectroscopic methods for imidazole isomers, emphasizing experimental protocols and structural influences. My next steps involve creating Graphviz diagrams to illustrate workflows, and crafting sections for ¹H NMR, ¹³C NMR, IR, and UV-Vis, covering theoretical bases, experimental data, and protocols. I plan to incorporate citations and a complete reference section.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。